molecular formula C8H16O B2873088 3-Methyl-2-(propan-2-yl)butanal CAS No. 35155-64-7

3-Methyl-2-(propan-2-yl)butanal

Cat. No.: B2873088
CAS No.: 35155-64-7
M. Wt: 128.215
InChI Key: QJQMBKVWUSLXJX-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yl)butanal, also known as 2-isopropyl-3-methylbutanal, is an organic compound with the molecular formula C8H16O. It is a branched aldehyde, characterized by the presence of a terminal carbonyl group. This compound is notable for its role as a flavor compound in various food products, where it imparts a malty, chocolate-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(propan-2-yl)butanal can be achieved through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of high-pressure hydrogenation and efficient separation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(propan-2-yl)butanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

Scientific Research Applications

3-Methyl-2-(propan-2-yl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propan-2-yl)butanal involves its reactivity as an aldehyde. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, making it a reactive intermediate in various chemical reactions. In biological systems, it can participate in metabolic pathways, where it is converted to other compounds through enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(propan-2-yl)butanal is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. Its role as a flavor compound and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-methyl-2-propan-2-ylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQMBKVWUSLXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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